2-Isopropylbenzonitrile
Description
2-Isopropylbenzonitrile (CAS: Not explicitly provided; IUPAC name: benzonitrile with an isopropyl group at the 2-position) is an aromatic nitrile compound characterized by a benzene ring substituted with a nitrile (-CN) group at position 1 and an isopropyl (-CH(CH₃)₂) group at position 2. This structure imparts distinct physicochemical properties, including moderate polarity, lipophilicity, and reactivity typical of nitriles. The compound is of interest in organic synthesis, pharmaceuticals, and agrochemicals due to its functional groups and steric profile .
Properties
CAS No. |
40751-52-8 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 |
InChI Key |
LRKBACPCJTXJNF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C#N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Isopropylbenzonitrile vs. 4-Isopropylbenzonitrile: The positional isomerism significantly impacts electronic and steric properties. The para-substituted analog likely exhibits higher symmetry, influencing crystallinity and melting points .
This compound vs. 4-(Trans-4-Propylcyclohexyl)benzonitrile :
The cyclohexyl group in the latter increases molecular weight and steric bulk, likely elevating boiling points and reducing solubility in polar solvents compared to this compound. The trans configuration may enhance thermal stability .
Functional Group Variations
- Nitrile vs. Amide Derivatives: Compared to 2-Amino-N-isopropylbenzamide (), this compound lacks the amide (-CONH-) linkage. The nitrile group is more reactive toward hydrolysis (forming carboxylic acids) and reduction (forming amines), whereas the amide is more stable and participates in hydrogen bonding, affecting solubility and biological activity .
- Amino-Substituted Analogs: 2-(Cyclobutylamino)benzonitrile () replaces the isopropyl group with a cyclobutylamino moiety.
Alkyl Chain and Branching Effects
- This compound vs. Isobutyronitrile (2-Methylpropionitrile) :
Isobutyronitrile () is a simpler aliphatic nitrile. The absence of an aromatic ring reduces π-π stacking interactions, leading to lower boiling points and higher volatility. The branched isopropyl group in this compound enhances lipophilicity compared to linear alkyl nitriles .
Physicochemical Property Trends (Inferred)
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
|---|---|---|---|---|
| This compound | ~161.2 | 220–240 (est.) | 15–25 (est.) | Low |
| 4-Isopropylbenzonitrile | ~161.2 | 230–250 (est.) | 30–40 (est.) | Low |
| 4-(Trans-4-Propylcyclohexyl)benzonitrile | ~243.4 | 300–320 (est.) | 50–60 (est.) | Very Low |
| 2-(Cyclobutylamino)benzonitrile | ~188.3 | 260–280 (est.) | <0 (est.) | Moderate (in acid) |
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